![molecular formula C57H39N3 B13646820 4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine is an organic compound characterized by its complex structure, which includes multiple pyridine and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to build the final complex structure. Common steps include:
Formation of Pyridine Rings: Pyridine rings are synthesized through various methods, including cyclization reactions.
Coupling Reactions: The pyridine rings are coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly: The intermediate compounds are assembled into the final structure through additional coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dimethyl sulfoxide, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives.
科学研究应用
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Chemical Sensors: The compound’s ability to interact with various analytes makes it useful in chemical sensing applications.
Biomedical Research:
作用机制
The mechanism of action of 4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine involves its interaction with molecular targets through various pathways:
Electronic Interactions: The compound’s electronic structure allows it to participate in electron transfer processes.
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Photophysical Properties: The compound’s ability to absorb and emit light can be harnessed in photophysical applications.
相似化合物的比较
Similar Compounds
Tris(4-(pyridin-4-yl)phenyl)amine: Similar in structure but with different electronic properties.
1,3,5-Tris(4-pyridyl)benzene: Another compound with multiple pyridine groups, used in coordination chemistry.
4,4’-Bipyridine: A simpler compound with two pyridine rings, commonly used in coordination polymers.
Uniqueness
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine is unique due to its highly conjugated structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and light absorption/emission.
属性
分子式 |
C57H39N3 |
|---|---|
分子量 |
765.9 g/mol |
IUPAC 名称 |
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine |
InChI |
InChI=1S/C57H39N3/c1-7-46(52-25-31-58-32-26-52)8-2-40(1)43-13-19-49(20-14-43)55-37-56(50-21-15-44(16-22-50)41-3-9-47(10-4-41)53-27-33-59-34-28-53)39-57(38-55)51-23-17-45(18-24-51)42-5-11-48(12-6-42)54-29-35-60-36-30-54/h1-39H |
InChI 键 |
AHOHSSQAOGESGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=NC=C9)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



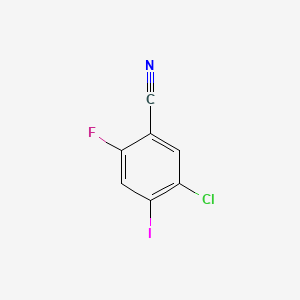
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)

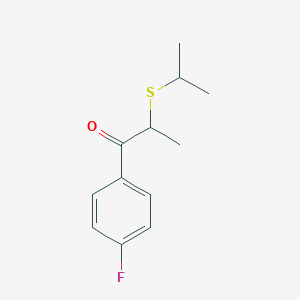
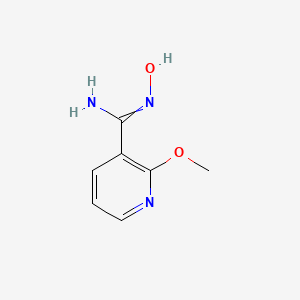
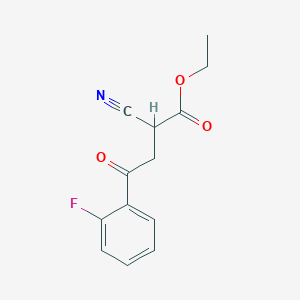


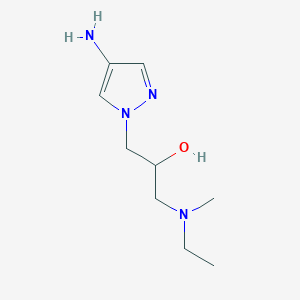
![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)

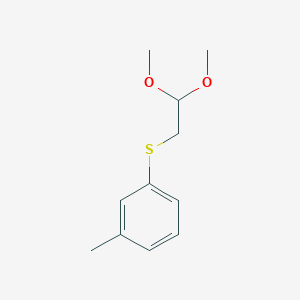
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
